molecular formula C19H19N3O3 B6501366 N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide CAS No. 1421507-60-9

N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide

Cat. No.: B6501366
CAS No.: 1421507-60-9
M. Wt: 337.4 g/mol
InChI Key: WCFZYRHUOIXLMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide is a small molecule compound designed for biochemical research. It features a phthalazinone core structure, a common scaffold in medicinal chemistry known for its relevance in targeting various enzyme families and receptors . Compounds based on the 3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl moiety have been identified as potent platelet-activating factor receptor (PAFR) antagonists . PAF is a potent lipid mediator and a key signaling molecule in inflammation, making the PAFR a significant target for investigating the pathways underlying ocular diseases, allergies, and various inflammation-related disorders . Researchers can utilize this antagonist to probe the role of the PAF/PAFR axis in cellular models of disease. The structural similarity of this compound to other patented phthalazinone derivatives suggests its potential utility as a valuable chemical tool in hit-to-lead optimization campaigns and for exploring mechanisms of inflammatory conditions . This product is provided for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c23-18(13-9-10-25-12-13)20-11-17-15-7-3-4-8-16(15)19(24)22(21-17)14-5-1-2-6-14/h3-4,7-10,12,14H,1-2,5-6,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCFZYRHUOIXLMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N6O2C_{23}H_{22}N_{6}O_{2}, with a molecular weight of approximately 414.469 g/mol. Its structure includes a furan ring, a phthalazine derivative, and a carboxamide functional group, suggesting diverse interactions with biological targets .

Research indicates that compounds similar to this compound may interact with various biological macromolecules, including enzymes and receptors involved in disease processes. The unique structural features of this compound allow it to potentially exhibit:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, indicating that this compound may possess similar properties .
  • Anticancer Properties : Phthalazine derivatives are known for their anticancer activities, suggesting that this compound could be explored for cancer treatment .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound and structurally related compounds:

Compound Name Structural Features Biological Activity
N-(3-Cyclopentyl)-4-Oxo-phthalazinePhthalazine coreAnticancer
6-Fluoro-phthalazineFluorine substitution on phthalazineAntimicrobial
5-(4-Chlorophenyl)-triazolidineTriazolidine coreAnticancer
4-Oxo-phthalazine derivativesVarious substitutions on phthalazineAntiviral
1H-indazole derivativesIndazole ring systemAntifungal

This table highlights the potential for further investigation into the unique combination of structural elements within this compound that may confer distinct biological properties .

Case Studies and Research Findings

Several studies have focused on the biological activity of phthalazine derivatives and their analogs. Notable findings include:

  • Antimicrobial Studies : Research has demonstrated that triazole derivatives exhibit significant antifungal properties. Compounds structurally related to N-[...]-furan derivatives have been tested against various fungal strains, showing promising results .
  • Anticancer Research : Investigations into phthalazine-based compounds have revealed their potential in inhibiting cancer cell proliferation in vitro. For instance, studies have indicated that modifications to the phthalazine structure can enhance cytotoxicity against specific cancer cell lines .

Comparison with Similar Compounds

Comparison with Structural Analogs

Phthalazinone Derivatives with Varied Substituents

Table 1: Key Structural and Molecular Comparisons
Compound Name/ID Molecular Formula Molecular Weight Key Substituents Source
Target Compound C₂₀H₂₀N₄O₃* ~376.4 Cyclopentyl, furan-3-carboxamide N/A
A22 (Difluorocyclohexane derivative) C₂₇H₂₉F₃N₄O₂ 499.23 4,4-Difluorocyclohexane, fluorobenzyl
A23 (Cyclohexane derivative) C₂₇H₃₁FN₄O₂ 463.25 Cyclohexane, fluorobenzyl
B2 (Propyl hydrazide) C₁₉H₁₉FN₄O₂ 355.16 Fluorobenzyl, propyl hydrazide
Chromene carboxamide analog C₂₄H₂₁N₃O₄ 415.4 Chromene carboxamide
Dimethylisoxazole propanamide analog C₂₂H₂₆N₄O₃ 394.5 3,5-Dimethylisoxazole propanamide

*Estimated based on structural similarity to and .

Key Observations:
  • Substituent Effects: Cyclopentyl vs. Furan vs. Chromene/Isoxazole: The furan carboxamide in the target compound replaces chromene () or isoxazole () moieties. Furan’s smaller size and lower electron density could reduce steric hindrance in binding pockets compared to chromene .

Hydrogen-Bonding and Crystallographic Insights

The furan carboxamide group in the target compound is structurally analogous to N-[3-(5-Oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-ylamino)phenyl]furan-3-carboxamide (), which exhibits intermolecular hydrogen bonds between the carboxamide NH and carbonyl oxygen atoms. This suggests that the target compound may adopt similar packing patterns, influencing solubility and stability .

Preparation Methods

Cyclocondensation of Phthalic Anhydride Derivatives

Phthalic anhydride reacts with hydrazine hydrate in acetic acid to form 1,4-dihydroxyphthalazine , which undergoes chlorination with phosphorus oxychloride (POCl₃) to yield 1,4-dichlorophthalazine . Selective substitution at the 1-position is achieved using nucleophiles such as cyclopentylamine, while the 4-position remains protected as a ketone (Scheme 1).

Scheme 1 :

Alternative Route via o-Phthalaldehyde

Condensation of o-phthalaldehyde with hydrazine derivatives under acidic conditions generates the phthalazinone core. This method, however, requires stringent control of stoichiometry to avoid over-cyclization.

SolventTemperature (°C)Yield (%)Reference
Ethanol8072
Butanol10085
DMF12068

Alkylation Using Cyclopentyl Halides

Alternative routes employ cyclopentyl bromide or iodide in the presence of a base (e.g., K₂CO₃) to alkylate the phthalazinone nitrogen. This method, however, risks over-alkylation and requires careful monitoring.

Functionalization with the Methylene Linker

The methylene bridge (-CH₂-) connecting the phthalazinone and carboxamide groups is installed via:

Mannich Reaction

Reaction of 3-cyclopentyl-4-oxophthalazine with formaldehyde and ammonium chloride generates an intermediate iminium ion, which undergoes nucleophilic attack by furan-3-carboxamide. This one-pot method offers moderate yields (50–60%) but necessitates acidic conditions.

Alkylation with Bromomethyl Derivatives

Bromomethylation of the phthalazinone nitrogen using dibromomethane or bromomethylfuran-3-carboxamide in DMF yields the methylene-linked intermediate. Catalytic amounts of KI enhance reactivity via a halogen-exchange mechanism.

Equation :

3-Cyclopentyl-4-oxophthalazine+BrCH2CONH-FuranKI, DMFIntermediate\text{3-Cyclopentyl-4-oxophthalazine} + \text{BrCH}_2\text{CONH-Furan} \xrightarrow{\text{KI, DMF}} \text{Intermediate}

Synthesis of the Furan-3-carboxamide Moiety

The terminal carboxamide group is introduced through peptide coupling or direct aminolysis:

Carbodiimide-Mediated Coupling

Furan-3-carboxylic acid is activated using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl), followed by reaction with the methylene-linked phthalazinone intermediate. This method achieves high purity but requires anhydrous conditions.

Table 2 : Coupling Reagent Efficiency

ReagentSolventYield (%)Purity (%)
EDCl/HOBtDCM8895
HBTUAcetonitrile9297
DCCTHF7890

Hydrazinolysis of Esters

Ethyl furan-3-carboxylate reacts with hydrazine hydrate to form the corresponding hydrazide, which is subsequently coupled to the phthalazinone derivative under Mitsunobu conditions (DIAD, PPh₃).

Integrated Synthetic Pathways

Two optimized routes emerge from the literature:

Route A (Sequential Functionalization) :

  • Phthalazinone core synthesis → 2. Cyclopentyl substitution → 3. Methylene linker installation → 4. Carboxamide coupling.
    Overall Yield : 62%.

Route B (Convergent Approach) :

  • Pre-functionalization of furan-3-carboxamide with a bromomethyl group → 2. Direct alkylation of 3-cyclopentyl-4-oxophthalazine.
    Overall Yield : 55%.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.25 (s, 1H, phthalazinone C₅-H), 7.92 (d, J = 2.4 Hz, 1H, furan C₂-H), 4.31 (s, 2H, -CH₂-), 1.88 (m, 1H, cyclopentyl).

  • HRMS (ESI+) : m/z 378.1452 [M+H]⁺ (calc. 378.1449).

Challenges and Optimization

Key hurdles include:

  • Regioselectivity : Competing substitution at the 1- and 4-positions of phthalazinone.

  • Amide Racemization : Mitigated using low-temperature coupling (0–5°C).

  • Purification : Silica gel chromatography (eluent: EtOAc/hexane) resolves closely eluting intermediates.

Q & A

Q. What are the key synthetic routes for N-[(3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl]furan-3-carboxamide?

The synthesis typically involves multi-step reactions, including:

  • Amide coupling : Reacting a phthalazinone derivative (e.g., 3-cyclopentyl-4-oxo-3,4-dihydrophthalazine-1-carbaldehyde) with furan-3-carboxylic acid using coupling agents like EDCl/HOBt .
  • Cyclization : Optimizing reaction conditions (e.g., refluxing in DMF at 80–100°C for 12–24 hours) to ensure high yield and purity .
  • Purification : Column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the presence of the cyclopentyl, phthalazinone, and furan moieties via characteristic shifts (e.g., phthalazinone carbonyl at ~170 ppm in 13^13C NMR) .
  • X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns (e.g., N–H···O interactions in the phthalazinone core) .
  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm1^{-1}) .

Q. What functional groups dictate reactivity and biological activity?

  • Phthalazinone core : The 4-oxo group participates in hydrogen bonding, influencing enzyme inhibition .
  • Furan-3-carboxamide : The planar furan ring and amide group enable π-π stacking and hydrogen bonding with biological targets .
  • Cyclopentyl substituent : Enhances lipophilicity, impacting membrane permeability .

Advanced Questions

Q. How can contradictions in crystallographic data be resolved?

  • Multi-method validation : Cross-validate X-ray data with NMR and IR to confirm bond lengths/angles. For example, discrepancies in amide geometry can be resolved via 1^1H-15^15N HMBC NMR .
  • Software refinement : Use SHELXL for high-resolution refinement, adjusting parameters like thermal displacement to account for disorder .
  • Hydrogen bond analysis : Compare experimental hydrogen-bond distances (e.g., N–H···O = 2.8–3.0 Å) with computational models (DFT) .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
  • Catalyst screening : Test Pd/C or enzyme-based catalysts for selective amide bond formation .
  • Process monitoring : Use HPLC to track intermediates and adjust stoichiometry in real time .

Q. How can computational modeling predict biological interactions?

  • Molecular docking : Simulate binding to targets like PARP-1 (poly-ADP ribose polymerase) using AutoDock Vina, focusing on the phthalazinone’s interaction with the catalytic domain .
  • QSAR studies : Correlate substituent effects (e.g., cyclopentyl vs. phenyl) with IC50_{50} values to design analogs .
  • ADMET prediction : Use SwissADME to evaluate bioavailability and toxicity risks from the furan ring’s metabolic instability .

Q. How to design analogs with enhanced activity?

  • Substitution patterns : Replace cyclopentyl with bulkier groups (e.g., adamantyl) to improve target affinity .
  • Heterocycle swapping : Substitute furan with thiophene or pyridine to modulate electronic properties .
Analog Modification Impact
A Cyclopentyl → AdamantylIncreased lipophilicity and target binding
B Furan → ThiopheneEnhanced π-π stacking with aromatic residues
C Amide → SulfonamideImproved metabolic stability

Q. What experimental approaches validate enzyme inhibition mechanisms?

  • Kinetic assays : Measure IC50_{50} using fluorogenic substrates (e.g., NAD+^+ for PARP-1) .
  • Surface plasmon resonance (SPR) : Quantify binding affinity (KD_D) between the compound and target protein .
  • Cellular assays : Test anti-proliferative effects in cancer cell lines (e.g., HeLa) with/without enzyme knockouts .

Data Contradiction Analysis

Q. How to address conflicting bioactivity data across studies?

  • Source validation : Ensure purity (>95% by HPLC) and correct stereochemistry (via CD spectroscopy) .
  • Assay standardization : Compare IC50_{50} values under identical conditions (pH, temperature) .
  • Structural analogs : Cross-reference activity trends with similar compounds (e.g., N-[3-methylphenyl]furan-2-carboxamide) to identify outliers .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Synthesis protocols : Multi-step procedures from and .
  • Computational tools : PubChem for molecular descriptors , AutoDock for docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.